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Abstract
UCB-35440 is a novel investigational compound with a unique dual mechanism of action,

functioning as both a potent 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor

antagonist. This dual activity suggests its potential as a therapeutic agent in inflammatory

conditions where both leukotriene and histamine pathways play a significant role, such as in

allergic skin diseases like atopic dermatitis. This technical guide provides a comprehensive

overview of the chemical structure, properties, and biological activities of UCB-35440, along

with detailed experimental protocols relevant to its study.

Chemical Structure and Properties
UCB-35440 is a complex small molecule with the systematic IUPAC name 5-(4-

(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-(2-(4-((R)-(4-chlorophenyl)-phenyl-methyl)piperazin-

1-yl)ethoxy)benzamide[1]. Its chemical structure combines key pharmacophores that confer its

dual activity.

Table 1: Chemical Identifiers for UCB-35440
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Identifier Value

IUPAC Name

5-(4-(Carbamoyl(hydroxy)amino)but-1-ynyl)-2-

(2-(4-((R)-(4-chlorophenyl)-phenyl-

methyl)piperazin-1-yl)ethoxy)benzamide[1]

CAS Number 299460-62-1[1]

Chemical Formula C₃₁H₃₄ClN₅O₄[1]

SMILES

O=C(N)C1=CC(C#CCCN(C(N)=O)O)=CC=C1O

CCN2CCN(--INVALID-LINK--

C4=CC=CC=C4)CC2

Table 2: Physicochemical Properties of UCB-35440

Property Value Source

Molecular Weight 576.09 g/mol [1]

Appearance Solid powder [1]

Solubility Soluble in DMSO [1]

Storage

Dry, dark, and at 0-4°C for

short term (days to weeks) or

-20°C for long term (months to

years).

[1]

Note: Specific quantitative data for pKa, logP, and melting point are not readily available in the

public domain.

Synthesis
A detailed, step-by-step synthesis protocol for UCB-35440 is not publicly available. However,

the synthesis of its core structural components, such as benzamide and pyrazole derivatives,

has been described in the chemical literature. The synthesis of UCB-35440 would likely involve

a multi-step process, potentially including the formation of the benzamide core, followed by the

introduction of the ethoxy-piperazine side chain and the butynyl-hydroxyurea moiety.
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Mechanism of Action
UCB-35440 exhibits a dual mechanism of action that targets two key pathways in the

inflammatory cascade:

5-Lipoxygenase (5-LOX) Inhibition: UCB-35440 inhibits the 5-LOX enzyme, which is crucial

for the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are

potent pro-inflammatory mediators that contribute to neutrophil chemotaxis and activation.

By inhibiting 5-LOX, UCB-35440 reduces the production of these inflammatory mediators.

Histamine H1 Receptor Antagonism: UCB-35440 acts as an antagonist at the histamine H1

receptor. Histamine is a key mediator of allergic reactions, causing vasodilation, increased

vascular permeability, and pruritus. By blocking the H1 receptor, UCB-35440 mitigates these

effects of histamine.

This dual activity makes UCB-35440 a promising candidate for inflammatory diseases with both

leukotriene and histamine involvement.

Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals

through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its

receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the

cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by

DAG trigger downstream cellular responses associated with allergic inflammation.
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Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of UCB-35440.

5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory activity of UCB-35440 on 5-

lipoxygenase by measuring the formation of conjugated dienes from a suitable fatty acid

substrate.

Materials:

Human recombinant 5-lipoxygenase

Linoleic acid or arachidonic acid (substrate)

Sodium phosphate buffer (pH 7.4)

UCB-35440 (test compound)

DMSO (vehicle)
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UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of UCB-35440 in DMSO.

In a quartz cuvette, prepare the reaction mixture containing sodium phosphate buffer and the

desired concentration of UCB-35440 (or vehicle control).

Add the 5-lipoxygenase enzyme to the reaction mixture and incubate for a specified time at

room temperature to allow for inhibitor binding.

Initiate the reaction by adding the fatty acid substrate.

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the

formation of conjugated dienes.

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Determine the percent inhibition by comparing the reaction velocity in the presence of UCB-
35440 to the vehicle control.

Calculate the IC50 value by plotting the percent inhibition against a range of UCB-35440
concentrations.

Histamine H1 Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of UCB-35440 for the

histamine H1 receptor using a radiolabeled ligand.

Materials:

Membrane preparations from cells expressing the human histamine H1 receptor (e.g.,

HEK293 or CHO cells)

[³H]-Pyrilamine (radioligand)

UCB-35440 (test compound)
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A non-radiolabeled H1 antagonist for determining non-specific binding (e.g., Mianserin)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Scintillation cocktail and liquid scintillation counter

Procedure:

Prepare serial dilutions of UCB-35440 in the binding buffer.

In a microtiter plate, add the cell membrane preparation, a fixed concentration of [³H]-

Pyrilamine, and varying concentrations of UCB-35440 or buffer (for total binding) or a high

concentration of a non-radiolabeled antagonist (for non-specific binding).

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value by plotting the percentage of specific binding against the logarithm

of the UCB-35440 concentration.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Preclinical Evaluation Workflow
The preclinical evaluation of a dual 5-LOX/H1 antagonist like UCB-35440 would typically follow

a structured workflow to assess its efficacy and safety.
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Caption: Preclinical Evaluation Workflow for a Dual 5-LOX/H1 Antagonist.

Conclusion
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UCB-35440 represents a promising therapeutic candidate with a novel dual-action mechanism

targeting both the 5-lipoxygenase and histamine H1 receptor pathways. Its chemical structure

is optimized for this dual activity, and its biological effects have been demonstrated in relevant

in vitro and in vivo models. The experimental protocols and workflow outlined in this guide

provide a framework for the further investigation and development of UCB-35440 and similar

dual-action anti-inflammatory agents. Further research is warranted to fully elucidate its

therapeutic potential and safety profile in inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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